(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-4-[3-(2-furanyl)prop-2-enylidene]-5-oxazolone is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Anticancer and Antimicrobial Properties
(4Z)-2-(4-Chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one has been studied for its potential anticancer and antimicrobial activities. Research indicates that derivatives of this compound have shown high potency against cancer cell lines and performed well against pathogenic bacterial and fungal strains (Katariya, Vennapu, & Shah, 2021).
Antibacterial Properties
The compound and its derivatives have also been specifically studied for their antibacterial properties. Studies have shown good antibacterial activity against various strains, including Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).
Antiepileptic Properties
Research on derivatives of this compound has demonstrated antiepileptic properties. Some synthesized derivatives were found active in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (s c PTZ) seizure models (Karthick, Selvam, Palanirajan, & Ramu, 2016).
Antioxidant Potential
Derivatives of this compound have been synthesized and found to exhibit potential antioxidant properties. In vitro studies correlated well with molecular docking and bioactivity studies (Prabakaran, Manivarman, & Bharanidharan, 2021).
Optical and Nonlinear Optical Properties
This compound has been investigated for its photophysical and nonlinear optical behaviors. Studies have shown that it exhibits excellent optical limiting behavior, which is significant in the field of photonics and laser technology (Murthy et al., 2013).
Anti-Inflammatory and Analgesic Activities
Synthesized derivatives of this compound have been evaluated for their antinociceptive and anti-inflammatory properties. The results indicated significant activities in these areas, providing insights for potential therapeutic applications (Selvam, Karthik, Palanirajan, & Ali, 2012).
Properties
Molecular Formula |
C16H10ClNO3 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10ClNO3/c17-12-8-6-11(7-9-12)15-18-14(16(19)21-15)5-1-3-13-4-2-10-20-13/h1-10H/b3-1+,14-5- |
InChI Key |
BFUPUTNYJMGQRD-NQDFZQDQSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
SMILES |
C1=COC(=C1)C=CC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.